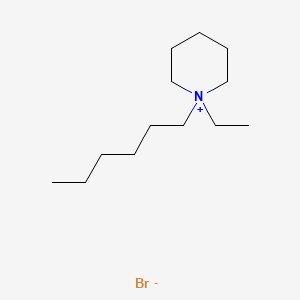
1-Ethyl-1-hexylpiperidinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-1-hexylpiperidinium bromide is a quaternary ammonium compound with the molecular formula C13H28NBr. It is a member of the piperidinium family, which is known for its diverse applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-1-hexylpiperidinium bromide can be synthesized through a quaternization reaction. This involves the reaction of 1-ethylpiperidine with 1-bromohexane under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other purification techniques .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-1-hexylpiperidinium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidinium compounds, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
1-Ethyl-1-hexylpiperidinium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the formulation of ionic liquids, which have applications in various industrial processes
Mécanisme D'action
The mechanism of action of 1-ethyl-1-hexylpiperidinium bromide involves its interaction with cellular membranes and proteins. As a quaternary ammonium compound, it can disrupt cell membranes, leading to cell lysis. This property is particularly useful in its antimicrobial applications. Additionally, the compound can interact with specific molecular targets and pathways, influencing various biochemical processes .
Comparaison Avec Des Composés Similaires
1-Ethyl-1-hexylpiperidinium bromide can be compared with other similar compounds such as:
1-Ethylpyridinium Bromide: Both compounds are quaternary ammonium salts, but they differ in their structural components and specific applications.
1-Hexylpyridinium Bromide: Similar in structure but with different alkyl chain lengths, leading to variations in their physical and chemical properties.
Uniqueness: The uniqueness of this compound lies in its specific combination of the ethyl and hexyl groups attached to the piperidinium ring. This unique structure imparts distinct physicochemical properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
24234-06-8 |
|---|---|
Formule moléculaire |
C13H28BrN |
Poids moléculaire |
278.27 g/mol |
Nom IUPAC |
1-ethyl-1-hexylpiperidin-1-ium;bromide |
InChI |
InChI=1S/C13H28N.BrH/c1-3-5-6-8-11-14(4-2)12-9-7-10-13-14;/h3-13H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
SWGHMPDKSJDTLD-UHFFFAOYSA-M |
SMILES canonique |
CCCCCC[N+]1(CCCCC1)CC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


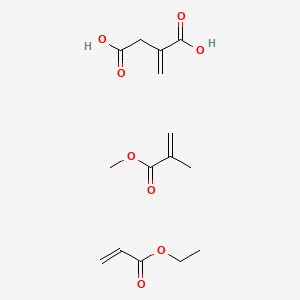


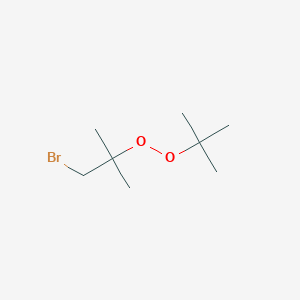
![5-[(Dimethylamino)methylidene]-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14689831.png)




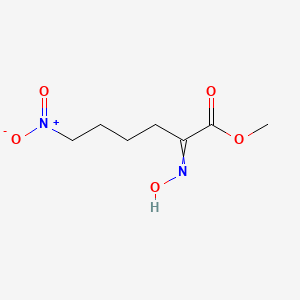

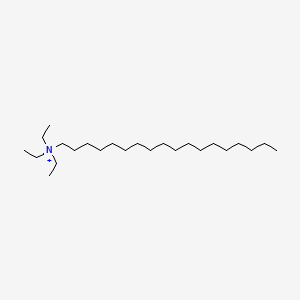
![Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14689872.png)
![2-[3-(oxolan-2-yl)propyl]guanidine;sulfuric acid](/img/structure/B14689874.png)
